1-(4-fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N6O/c17-10-3-1-9(2-4-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-7-5-11(18)6-8-12/h1-8H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUGGZLYKYPREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis , which involves the condensation of β-keto esters with aldehydes and ammonia. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction. Purification steps, including recrystallization and chromatography, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN₃) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of azides or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and oxadiazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to 1-(4-fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have shown significant growth inhibition against various cancer cell lines. In studies involving oxadiazole derivatives, compounds demonstrated percent growth inhibitions (PGIs) of up to 86% against specific cancer types such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on related oxadiazole derivatives has shown effective antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that similar compounds may possess significant antimicrobial properties .
Synthesis and Characterization
The synthesis of 1-(4-fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Material Science Applications
Due to its unique chemical structure, this compound may also find applications in materials science. The incorporation of fluorinated groups can enhance the thermal stability and mechanical properties of polymers. Additionally, the triazole moiety can be utilized in the development of new materials with specific electronic or optical properties.
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways . It may act as an enzyme inhibitor, binding to specific active sites and preventing the catalysis of biochemical reactions. The compound's fluorophenyl groups enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent Variations on the Triazole and Oxadiazole Rings
The target compound’s structural analogues differ primarily in substituents on the triazole and oxadiazole rings. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in increases metabolic stability compared to methyl or halogen substituents but may reduce solubility.
- Halogen Effects : Chlorine substituents (e.g., ) enhance lipophilicity, which may improve membrane permeability but could increase toxicity risks.
Structural Isosteres and Bioisosteric Replacements
- Pyrazole and Thiazole Analogues : Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (C₂₇H₁₈ClF₂N₇S, MW: 570.03 g/mol) replace the oxadiazole with pyrazole-thiazole systems, reducing planarity and altering crystal packing .
- Urea-Linked Derivatives : The compound N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide introduces a urea moiety, enhancing hydrogen-bonding capacity for target engagement (e.g., in SARS-CoV-2 protease inhibition) .
Physicochemical and Crystallographic Properties
- Planarity and Conformation: The target compound’s near-planar structure (except for one perpendicular 4-fluorophenyl group) contrasts with non-planar analogues like those in , where dihydro-pyrazole rings introduce torsional strain.
- Crystal Packing: Isostructural compounds with halogen substitutions (Cl vs. F) exhibit nearly identical unit cells but require minor adjustments in packing due to steric and electronic differences .
Implications for Drug Discovery
- Kinase Inhibition : The triazole-oxadiazole scaffold is prevalent in VEGFR-2 inhibitors (e.g., ). Fluorine substituents may enhance selectivity by fitting into hydrophobic kinase pockets.
- Antiviral Potential: Analogues targeting SARS-CoV-2 (e.g., ) suggest the scaffold’s versatility, though activity depends on substituent electronic profiles.
- ADMET Properties : The 4-fluorophenyl groups balance lipophilicity and solubility, whereas bulkier substituents (e.g., trifluoromethyl in ) may improve plasma half-life but reduce oral bioavailability.
Biological Activity
The compound 1-(4-fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this compound based on available literature.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which consists of:
- Triazole ring : Known for its pharmacological significance and ability to form hydrogen bonds.
- Oxadiazole ring : Associated with various biological activities, particularly in antimicrobial and anticancer applications.
Chemical Formula
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibiting key enzymes involved in cell wall synthesis.
Anticancer Activity
The incorporation of triazole into the structure enhances the potential anticancer activity. Several studies have evaluated related compounds for their ability to induce apoptosis in cancer cells. For instance, derivatives with similar triazole-oxadiazole structures have shown promising results in inhibiting tumor growth in vitro and in vivo .
Anti-inflammatory Effects
Triazole derivatives have been reported to possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) tested a series of oxadiazole derivatives against Mycobacterium bovis. The most potent compounds exhibited MIC values as low as 4 µM, indicating strong antibacterial activity .
- Anticancer Evaluation : In a recent study on triazole-incorporated oxadiazole derivatives, compounds were synthesized and tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM .
Research Findings Summary Table
| Activity Type | Compound Derivative | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Oxadiazole derivative | 4 µM | Dhumal et al., 2016 |
| Anticancer | Triazole-oxadiazole derivative | 10 - 30 µM | Study on triazoles |
| Anti-inflammatory | Triazole derivative | Not specified | Pharmacological review |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Cytokine Modulation : Reducing inflammatory cytokine levels through various signaling pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, and how can purity be maximized?
Methodological Answer: The synthesis involves two key steps:
Oxadiazole Formation : Cyclization of a hydrazide and carboxylic acid derivative under reflux conditions (e.g., using POCl₃ as a dehydrating agent).
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the triazole core .
Purity Optimization :
- Use HPLC with a C18 column and acetonitrile/water gradient to monitor intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product (>95% purity).
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: A combination of techniques ensures accurate structural validation:
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for fluorophenyl protons (δ 7.2–7.8 ppm), triazole NH₂ (δ 5.5–6.0 ppm) | Confirm substitution patterns and functional groups . |
| HRMS | Exact mass (e.g., [M+H]⁺ = 394.0982 Da) | Verify molecular formula. |
| FT-IR | Peaks at 1620 cm⁻¹ (C=N oxadiazole), 3400 cm⁻¹ (NH₂) | Identify heterocyclic and amine groups . |
Q. How does the fluorophenyl group influence the compound’s physicochemical properties?
Methodological Answer: The 4-fluorophenyl moiety enhances:
- Lipophilicity (LogP ~3.2, calculated via ChemAxon), improving membrane permeability.
- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.
- Electron-Withdrawing Effects : Stabilizes the oxadiazole ring, increasing resistance to hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups on the phenyl rings to assess effects on target binding .
- Biological Assays :
- Antimicrobial : MIC assays against S. aureus and E. coli (IC₅₀ values).
- Anticancer : MTT assays on HeLa or MCF-7 cell lines (compare IC₅₀ with fluorouracil controls) .
- Computational Modeling : Dock analogs into target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinities .
Q. How can contradictory data on biological activity be resolved (e.g., conflicting IC₅₀ values in published studies)?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
- Purity Differences : Re-test compounds with ≥98% purity (HPLC-validated).
- Cellular Context : Compare activity in isogenic cell lines (e.g., wild-type vs. p53-null) to identify mechanism-specific effects .
Q. What strategies mitigate oxidative degradation of the oxadiazole ring during long-term stability studies?
Methodological Answer:
- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent photodegradation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to DMSO stock solutions.
- Degradation Monitoring : Track via UPLC-MS at 0, 3, and 6 months; quantify degradation products like 4-fluorobenzoic acid .
Q. How can computational methods predict off-target interactions for this compound?
Methodological Answer:
- Pharmacophore Screening : Use Schrödinger’s Phase to align with known kinase inhibitors (e.g., EGFR, VEGFR).
- Proteome-Wide Docking : Employ AlphaFold2-predicted structures to identify potential off-targets.
- Experimental Validation : Perform kinome-wide profiling (Eurofins KinaseProfiler™) to confirm computational hits .
Comparative Analysis of Analogues
Q. How does replacing the fluorophenyl group with chlorophenyl or trifluoromethylphenyl alter bioactivity?
| Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 4-Fluorophenyl | IC₅₀ = 12 µM (HeLa) | Baseline activity | |
| 4-Chlorophenyl | IC₅₀ = 8 µM (HeLa) | Enhanced cytotoxicity due to increased lipophilicity | |
| 3-Trifluoromethylphenyl | IC₅₀ = 25 µM (HeLa) | Reduced activity; steric hindrance limits target binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
